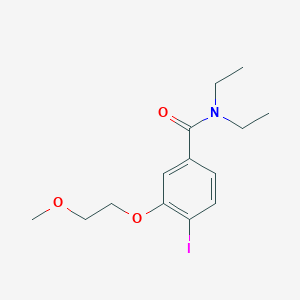
D-Galactose, 2-azido-2-deoxy-
Vue d'ensemble
Description
D-Galactose, 2-azido-2-deoxy-: is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the replacement of the hydroxyl group at the second carbon position with an azido group. It is widely used in glycobiology and synthetic carbohydrate chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Azidophenylselenylation of Glycals: This method involves the reaction of glycals with azidophenylselenyl reagents to produce 2-azido-2-deoxy derivatives.
Direct Glycosidation of 2-Azido-2-deoxyglycosyl Nitrates: This method uses glycosyl nitrates as donors in the presence of lanthanides to achieve glycosidation.
Industrial Production Methods: The industrial production of D-Galactose, 2-azido-2-deoxy- is not extensively documented, but it generally follows the principles of the synthetic routes mentioned above, scaled up for larger production volumes.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azido group can be substituted with other functional groups, such as amines, through reduction reactions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the formation of triazoles through cycloaddition reactions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride or hydrogen in the presence of a palladium catalyst for the reduction of the azido group.
Cycloaddition Reagents: Copper(I) catalysts are commonly used in click chemistry reactions involving the azido group.
Major Products:
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
Chemistry:
Glycosylation Reactions: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology:
Metabolic Labeling: Incorporated into glycoproteins and glycolipids for tracking and studying biological processes.
Medicine:
Drug Development: Used in the synthesis of glycosylated drugs and prodrugs for improved bioavailability and targeting.
Industry:
Mécanisme D'action
The primary mechanism of action for D-Galactose, 2-azido-2-deoxy- involves its incorporation into glycosylation pathwaysThis modification can influence cell signaling, adhesion, and other biological processes by altering the structure and function of glycoproteins and glycolipids .
Comparaison Avec Des Composés Similaires
2-Azido-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galactose.
2-Azido-2-deoxy-D-mannose: Another azido sugar used in similar applications but with different stereochemistry, affecting its reactivity and biological interactions.
Uniqueness: D-Galactose, 2-azido-2-deoxy- is unique due to its specific configuration and the presence of the azido group, which provides versatility in chemical modifications and applications in various fields of research and industry.
Propriétés
IUPAC Name |
(3R,4R,5R,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(E)-2-nitroethenyl]benzoic acid](/img/structure/B8119490.png)





![3-[(E)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B8119526.png)





